3-(4-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2OS/c1-13-4-2-3-5-16(13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-6-8-15(21)9-7-14/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAXEOYDTBWCTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule’s architecture necessitates disassembly into two primary fragments:
- Thieno[3,2-d]pyrimidin-4(3H)-one core : Synthesized via cyclization of 2-aminothiophene-3-carboxylate derivatives.
- Substituents :
- 3-(4-Fluorobenzyl) : Introduced via N-alkylation of the pyrimidinone nitrogen.
- 7-(2-Methylphenyl) : Integrated during thiophene ring construction or via cross-coupling.
This strategy aligns with precedents in thienopyrimidine synthesis, where regioselective functionalization is critical.
Synthetic Route 1: Gewald Reaction-Based Cyclization
Thiophene Ring Formation
The Gewald reaction constructs the 2-aminothiophene scaffold, leveraging 2-methylacetophenone (I ) as the ketone component:
$$
\text{2-Methylacetophenone + Cyanoacetate + Sulfur} \xrightarrow{\text{EtOH, Morpholine, Δ}} \text{5-(2-Methylphenyl)-2-aminothiophene-3-carboxylate (II )}
$$
Conditions : Ethanol solvent, morpholine catalyst, microwave heating (120°C, 30 min).
Pyrimidinone Cyclization
Cyclization of II with urea under acidic conditions yields the thieno[3,2-d]pyrimidin-4(3H)-one core (III ):
$$
\text{II + Urea} \xrightarrow{\text{HCl, Reflux}} \text{7-(2-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (III )}
$$
Yield : 68–72%.
N-Alkylation at Position 3
Treatment of III with 4-fluorobenzyl bromide (IV ) in the presence of potassium carbonate affords the target compound (V ):
$$
\text{III + 4-Fluorobenzyl Bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 80^\circ\text{C}}} \text{3-(4-Fluorobenzyl)-7-(2-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (V )}
$$
Yield : 85%.
Table 1: Optimization of N-Alkylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K$$2$$CO$$3$$ | DMF | 80 | 6 | 85 |
| NaH | THF | 60 | 8 | 72 |
| DBU | DCM | 40 | 12 | 64 |
Synthetic Route 2: Sonogashira Coupling Approach
Alkyne Intermediate Preparation
A halogenated pyrimidinone precursor (VI ) undergoes Sonogashira coupling with 2-methylphenylacetylene (VII ):
$$
\text{VI + VII } \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}, \text{Et}_3\text{N}, \text{THF}}} \text{7-(2-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (III )}
$$
Yield : 58%.
N-Alkylation
Identical to Route 1 (Section 2.3), yielding V with 82% efficiency.
Synthetic Route 3: Sequential Cross-Coupling and Cyclization
Suzuki-Miyaura Coupling
A boronic ester-functionalized thiophene (VIII ) couples with 2-methylphenylboronic acid (IX ):
$$
\text{VIII + IX } \xrightarrow{\text{Pd(dppf)Cl}2, \text{K}2\text{CO}3, \text{Dioxane/H}2\text{O}}} \text{5-(2-Methylphenyl)thiophene-2-amine (X )}
$$
Yield : 76%.
Cyclization and Alkylation
Following pyrimidinone formation (as in Route 1) and N-alkylation, V is obtained in 78% overall yield.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, H-2), 7.65–7.12 (m, 8H, Ar-H), 5.32 (s, 2H, N-CH$$2$$), 2.45 (s, 3H, CH$$_3$$).
- $$^13$$C NMR : 165.2 (C=O), 162.1 (d, $$^1J_{C-F}$$ = 245 Hz, C-F), 154.3–112.4 (Ar-C).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C$${21}$$H$${16}$$FN$$_2$$OS: 379.0984; Found: 379.0981 [M+H]$$^+$$.
Comparative Analysis of Synthetic Methods
Table 2: Route Efficiency and Scalability
| Route | Key Step | Total Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| 1 | Gewald Cyclization | 58 | High | Moderate |
| 2 | Sonogashira Coupling | 49 | Moderate | Low |
| 3 | Suzuki-Miyaura Coupling | 62 | High | High |
Route 1 offers the optimal balance of yield and practicality, while Route 3 excels in scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidinone moiety, potentially converting it to a dihydropyrimidine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to construct more complex molecules.
Biology: It has shown promise as an antimicrobial agent, particularly against Mycobacterium tuberculosis.
Medicine: Research indicates potential anticancer properties, making it a candidate for drug development.
Industry: Its unique chemical structure makes it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects varies depending on the application:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Position Matters :
- The 3-(4-fluorobenzyl) group in the target compound is also present in ’s discontinued analog, suggesting fluorinated benzyl groups may improve target binding but require careful toxicity evaluation .
- 7-Substituents (e.g., 2-methylphenyl vs. 3-chlorophenyl) influence steric effects and electronic properties. For example, 7-aryl groups in PDE7 inhibitors () enhance selectivity .
Activity Trends: Anticancer Activity: Compounds with 7-aryl and 9-methoxyphenyl groups () show moderate anticancer activity, though specific data for the target compound are lacking . Enzyme Inhibition: 6,7-Disubstituted thienopyrimidinones () exhibit micromolar PDK1 inhibition, while 2-amino derivatives () achieve nanomolar PDE7 inhibition .
Physicochemical and Pharmacokinetic Properties
However:
- Lipophilicity: The 4-fluorobenzyl group increases logP compared to non-fluorinated analogs (e.g., 7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one in has a logP ~2.5) .
- Metabolic Stability : Piperidine- or pyrrolidine-containing analogs () show improved stability due to reduced cytochrome P450 interactions .
Q & A
Q. What are the optimized synthetic routes for 3-(4-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one?
The synthesis typically involves multi-step organic reactions:
- Core Formation : Cyclization of precursors (e.g., thiourea derivatives or aminothiophenes) under reflux with catalysts like ZnCl₂ or Pd/C to form the thieno[3,2-d]pyrimidine core .
- Substitution Reactions : Introduction of the 4-fluorobenzyl and 2-methylphenyl groups via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. Solvents such as DMF or ethanol are used, with reaction times optimized to 12–24 hours .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures >95% purity .
Q. How is the molecular structure of this compound characterized?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorobenzyl and methylphenyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 417.12) .
- X-ray Crystallography : Resolves 3D conformation, bond angles, and non-covalent interactions (e.g., π-stacking in the thienopyrimidine core) .
Q. What solvent systems and reaction conditions are critical for derivatization?
- Oxidation/Reduction : Use KMnO₄ in acidic conditions (H₂SO₄) for oxidation; NaBH₄ or LiAlH₄ for reduction of ketone groups .
- Substitution : Catalytic systems like Pd(PPh₃)₄ for cross-coupling reactions (80–100°C, under N₂) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for electrophilic substitutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) using both fluorescence-based and radiometric methods to rule out assay-specific artifacts .
- Structural Comparisons : Compare IC₅₀ values of analogs (e.g., 3-trifluoromethyl vs. 4-fluorobenzyl derivatives) to identify substituent effects on target affinity .
- Meta-Analysis : Use computational tools (e.g., ChemAxon) to correlate logP values with membrane permeability discrepancies across studies .
Q. What methodologies identify the compound’s molecular targets in biological systems?
- Surface Plasmon Resonance (SPR) : Screen against protein libraries (e.g., kinases, GPCRs) to quantify binding kinetics (KD values) .
- Chemical Proteomics : Employ click chemistry with an alkyne-tagged derivative to pull down interacting proteins from cell lysates .
- Molecular Docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., EGFR kinase) .
Q. How do electronic effects of substituents influence reactivity and bioactivity?
- Computational Analysis : DFT calculations (B3LYP/6-31G*) reveal electron-withdrawing effects of the 4-fluorobenzyl group, which enhance electrophilicity at the pyrimidine C4 position .
- SAR Studies : Methylphenyl groups increase lipophilicity (clogP ≈ 3.8), improving blood-brain barrier penetration in rodent models .
Q. What strategies mitigate synthetic challenges like low yields in cyclization steps?
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes with 20% higher yield .
- Catalyst Screening : Test Pd/C vs. Ni catalysts for Suzuki couplings; Pd/C achieves >80% yield in arylations .
- Byproduct Analysis : LC-MS monitors intermediates to optimize stoichiometry (e.g., 1.2 eq. of trifluoromethylbenzyl bromide) .
Q. How is metabolic stability assessed in preclinical studies?
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Half-life (t₁/₂) >60 mins indicates favorable stability .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
Data Analysis & Experimental Design
Q. What statistical approaches validate reproducibility in biological assays?
- Dose-Response Curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
- Blinded Experiments : Repeat assays with independent researchers to minimize bias in cytotoxicity studies (e.g., MTT assays) .
Q. How to design a SAR study for derivative optimization?
- Library Design : Synthesize 10–20 analogs with systematic substitutions (e.g., halogen scan on benzyl group) .
- High-Throughput Screening : Test against 50+ targets (e.g., NCI-60 cancer cell lines) to prioritize lead compounds .
- QSAR Modeling : Use MOE or Schrodinger to predict ADMET properties and guide synthetic priorities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
